6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Common methods for forming these types of rings include condensation reactions, cyclization reactions, and substitutions .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the triazole ring is often involved in reactions with acids and bases, while the chromene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene and triazole rings might make it relatively stable, while the methoxy group could affect its solubility in different solvents .Scientific Research Applications
Antimicrobial Activities
Chromene molecules, including derivatives similar to the specified compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising antibacterial activities against various microorganisms, demonstrating their potential as antimicrobial agents. The structural characterization and activity relationship studies further confirm their significant antimicrobial potential (Okasha et al., 2016).
Synthesis and Structural Characterization
Novel synthesis methodologies have been developed for compounds structurally related to the specified compound, demonstrating diverse applications in creating complex molecules. For instance, novel chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives have been synthesized, showcasing the versatility of these chemical frameworks in drug design and synthesis. The structure of these compounds has been determined through various spectroscopic methods, highlighting their potential in the development of new therapeutic agents (Wang et al., 2014).
Mechanistic Insights and Catalysis
Research has also delved into the reaction mechanisms and the use of catalysts for the synthesis of complex chromeno and triazolopyrimidine derivatives. For example, a catalyst-free, one-pot synthesis approach has been developed for the efficient production of these compounds under ambient conditions, offering insights into greener and more sustainable chemical synthesis processes (Brahmachari & Nayek, 2017).
Structural and Biochemical Studies
Further studies have focused on the structural elucidation of these compounds through techniques like X-ray diffraction, offering detailed insights into their molecular frameworks. These studies are crucial for understanding the interaction of these compounds with biological targets and for the rational design of new drugs with enhanced efficacy and specificity (Amr et al., 2016).
Mechanism of Action
properties
IUPAC Name |
9-(3-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-28-15-7-4-6-14(12-15)22-19-20(16-8-2-3-9-17(16)29-22)26-23-24-13-25-27(23)21(19)18-10-5-11-30-18/h2-13,21-22H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVQATVEGQLRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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